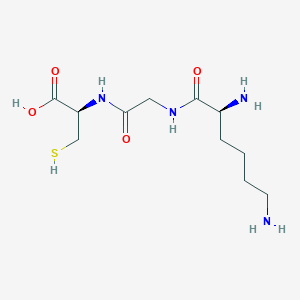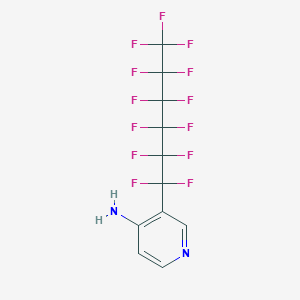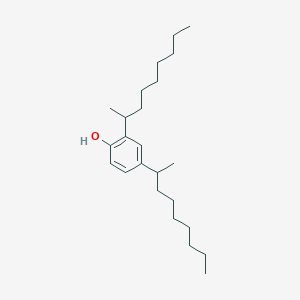
9-Hydroxynon-6-YN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxynon-6-YN-2-one is a chemical compound with the molecular formula C9H14O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxynon-6-YN-2-one typically involves the use of organic synthesis techniques. One common method includes the reaction of non-6-YN-2-one with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (C=O).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of non-6-YN-2-one derivatives with carbonyl groups.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted non-6-YN-2-one compounds.
科学的研究の応用
9-Hydroxynon-6-YN-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-Hydroxynon-6-YN-2-one involves its interaction with various molecular targets. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is exploited in both therapeutic and industrial applications.
類似化合物との比較
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal known for its role in lipid peroxidation and cell signaling.
9-Hydroxy-2-nonynoic acid: Another hydroxylated alkyne with similar structural features.
Uniqueness: 9-Hydroxynon-6-YN-2-one is unique due to its specific combination of a hydroxyl group and an alkyne within a nonane backbone
特性
CAS番号 |
151238-83-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
9-hydroxynon-6-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
InChIキー |
QBUMGNMDIIVPLM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



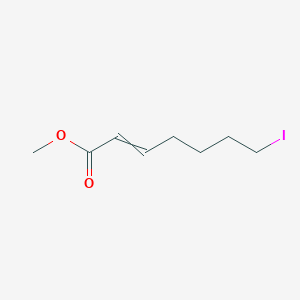
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
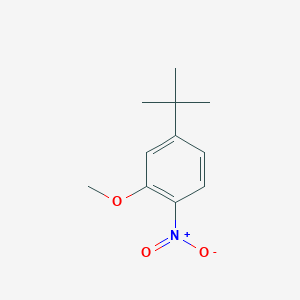
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
